An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-1,2,3-triazine
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-1,2,3-triazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and reactivity of 5-Bromo-1,2,3-triazine. The information is curated for researchers, scientists, and professionals in the field of drug development who are interested in leveraging this versatile heterocyclic compound in their work.
Core Physicochemical Properties
5-Bromo-1,2,3-triazine is a heterocyclic compound featuring a triazine ring substituted with a bromine atom at the 5-position. This substitution pattern renders the molecule highly electron-deficient, which is a key determinant of its reactivity.[1] The quantitative physicochemical properties of 5-Bromo-1,2,3-triazine are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 114078-88-5 | [1] |
| Molecular Formula | C₃H₂BrN₃ | [1] |
| Molecular Weight | 159.97 g/mol | [1][2] |
| Boiling Point | 242.5 °C at 760 mmHg | [1] |
| Density | ~1.9 g/cm³ | [1] |
| Flash Point | 100.5 °C | [1] |
| Decomposition Temp. | 112 °C | [1] |
| Appearance | Light Brown to Brown Powder or Crystals | [3] |
Experimental Protocols
Synthesis of 5-Bromo-1,2,3-triazine from 4-Bromopyrazole
A common and effective method for the synthesis of 5-Bromo-1,2,3-triazine proceeds from 4-bromopyrazole.[4] The following protocol is a general guide based on established procedures.
Materials:
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4-bromo-1H-pyrazole
-
Sodium hydroxide (NaOH)
-
Hydroxylamine-O-sulfonic acid
-
Sodium periodate (NaIO₄)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate (for chromatography)
Procedure:
Step 1: Amination of 4-bromo-1H-pyrazole
-
Prepare a solution of 4-bromo-1H-pyrazole in aqueous sodium hydroxide.
-
To this solution, add hydroxylamine-O-sulfonic acid.
-
The reaction mixture is stirred for approximately 30 minutes.
-
Following the reaction, the mixture is extracted with dichloromethane.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the intermediate, 4-bromo-1H-pyrazol-1-amine.[4]
Step 2: Oxidative Ring Expansion to 5-Bromo-1,2,3-triazine
-
The crude intermediate from Step 1 is dissolved in a mixture of dichloromethane and water.
-
The mixture is cooled to 0 °C with stirring.
-
Sodium periodate is added in portions to the cooled mixture.
-
The reaction is stirred at 0 °C for 12 hours.
-
After completion, the reaction is allowed to warm to room temperature, and the layers are separated.
-
The aqueous phase is extracted multiple times with dichloromethane.
-
The combined organic phases are washed with saturated brine and dried over anhydrous sodium sulfate.
-
The solvent is removed by filtration and concentration.
-
The resulting crude product is purified by silica gel column chromatography using a petroleum ether:ethyl acetate eluent to afford 5-Bromo-1,2,3-triazine as a white solid.[4]
Reactivity and Chemical Transformations
The electron-deficient nature of the 1,2,3-triazine ring, enhanced by the C5-bromo substituent, makes 5-Bromo-1,2,3-triazine a versatile substrate for several important chemical transformations.
Nucleophilic Aromatic Substitution (SNAr)
5-Bromo-1,2,3-triazine readily undergoes nucleophilic aromatic substitution (SNAr) at the C5 position.[1][5] This is a notable characteristic, as 1,2,3-triazines can be susceptible to nucleophilic attack at other positions leading to ring-opening.[1] The reaction with phenols, for instance, provides a pathway to 5-aryloxy-1,2,3-triazines.[5] This transformation was the first reported example of an SNAr reaction for the 1,2,3-triazine ring system.[1] The reaction can also be performed with other nucleophiles, such as amines, to generate a variety of 5-substituted 1,2,3-triazines.[1]
Caption: Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazine.
Suzuki-Miyaura Cross-Coupling
The bromine atom at the C5 position also makes the compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[1][6] This allows for the efficient synthesis of 5-(hetero)aryl-1,2,3-triazines by coupling with various (hetero)aryl boronic acids in the presence of a palladium catalyst and a base.[1][6] This method is highly versatile and provides access to a wide array of derivatives with high yields.[6][7]
Caption: Suzuki-Miyaura Cross-Coupling of 5-Bromo-1,2,3-triazine.
Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions
The 1,2,3-triazine core is known to participate in inverse-electron-demand Diels-Alder (IEDDA) reactions, a powerful tool for converting the triazine ring into other nitrogen-containing heterocycles like pyridines, pyrimidines, and pyridazines.[1] The substituent at the C5 position influences the reactivity of the triazine in these cycloadditions. The bromo group moderately activates the triazine, allowing IEDDA reactions to proceed under controlled heating.[1]
Caption: General Workflow of IEDDA Reactions with 5-Bromo-1,2,3-triazine.
Spectroscopic Characterization
Spectroscopic methods are crucial for the structural elucidation of 5-Bromo-1,2,3-triazine and its derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the carbon-hydrogen framework of the molecule. While specific data for the parent 5-Bromo-1,2,3-triazine is not extensively detailed in readily available literature, analysis of its derivatives, such as 5-aryloxy-1,2,3-triazines, provides significant structural insights.[1][5] For example, in the ¹H NMR spectrum of 5-(4-nitrophenoxy)-1,2,3-triazine, the triazine protons (C4-H and C6-H) appear as a singlet at 8.87 ppm.[5]
-
Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy helps in identifying the functional groups and bonding within the molecule. For derivatives of 5-Bromo-1,2,3-triazine, characteristic vibrational frequencies for the triazine ring and the carbon-bromine bond are expected. In 5-aryloxy-1,2,3-triazine derivatives, characteristic peaks for aromatic C-H stretching and C=C bonds are observed.[1][5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of 5-Bromo-1,2,3-triazine and its derivatives by providing a highly accurate mass-to-charge ratio.
Further detailed spectroscopic data can often be found in supplementary information of published research articles or through specialized chemical databases.[8]
References
- 1. 5-Bromo-1,2,3-triazine|Cross-Coupling Reagent [benchchem.com]
- 2. 5-Bromo-1,2,3-triazine | C3H2BrN3 | CID 13905235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Bromo-1,2,3-triazine [myskinrecipes.com]
- 4. 5-BroMo-1,2,3-triazine synthesis - chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. zora.uzh.ch [zora.uzh.ch]
- 8. 114078-88-5|5-Bromo-1,2,3-triazine|BLD Pharm [bldpharm.com]

